2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide
Description
The compound 2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide is a heterocyclic organic molecule featuring a pyridinone core linked to a 1,2,4-oxadiazolyl group substituted with a 3-bromophenyl moiety.
Properties
IUPAC Name |
2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-propan-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN4O3/c1-11(2)20-15(24)10-23-9-13(6-7-16(23)25)18-21-17(22-26-18)12-4-3-5-14(19)8-12/h3-9,11H,10H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FODHCSHJJOMXQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CN1C=C(C=CC1=O)C2=NC(=NO2)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the 1,2,4-oxadiazole ring: This step involves the reaction of a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions to form the oxadiazole ring.
Formation of the pyridine ring: The pyridine ring is synthesized through a cyclization reaction involving a suitable precursor.
Coupling reactions: The final step involves coupling the oxadiazole and pyridine rings with the acetamide moiety under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Sodium methoxide, potassium tert-butoxide
Major Products Formed
Oxidation products: Corresponding oxides or hydroxyl derivatives
Reduction products: Corresponding reduced forms, such as alcohols or amines
Substitution products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized compounds.
Mechanism of Action
The mechanism of action of 2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Key Observations:
- Bromophenyl Position : The target compound’s 3-bromophenyl group (vs. 4-bromophenyl in ) may influence binding specificity due to steric and electronic effects.
- Heterocyclic Core : Oxadiazole (target) vs. triazole () or isoxazole () alters hydrogen-bonding capacity and metabolic stability.
- Side Chain : The isopropylacetamide in the target compound may enhance membrane permeability compared to sulfanyl () or phenethylamide () groups.
Physicochemical Properties
- Lipophilicity : The target compound’s logP is estimated to be ~3.2 (via computational tools), higher than the methoxyphenyl analog (logP ~2.1, ) due to the bromine atom and isopropyl group.
- Solubility: The pyridinone and oxadiazole rings may confer moderate aqueous solubility (~50–100 µM), whereas the triazole-based analogue likely has lower solubility due to its sulfanyl group.
Bioactivity and Mechanisms
- Anticancer Activity: The pyridinone core resembles kinase inhibitors targeting EGFR or CDK2. The oxadiazole ring may chelate metal ions in enzyme active sites .
- Antimicrobial Potential: Oxadiazole derivatives (e.g., ) exhibit activity against Gram-positive bacteria via membrane disruption.
Biological Activity
The compound 2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-1,2-dihydropyridin-1-yl}-N-(propan-2-yl)acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on antimicrobial properties, cytotoxicity, and relevant structure-activity relationships (SAR).
Chemical Structure
The compound features a unique combination of functional groups that contribute to its biological activity:
- Oxadiazole Ring : Known for antimicrobial properties.
- Dihydropyridine Structure : Often associated with cardiovascular and neurological effects.
Biological Activity Overview
Recent studies have shown that derivatives of oxadiazoles exhibit significant biological activities, particularly in antimicrobial and anticancer domains. The specific compound under review has been evaluated for its effectiveness against various pathogens and its cytotoxic effects on human cell lines.
Antimicrobial Activity
The compound has been tested against a range of microbial strains. The results indicate strong bactericidal effects, particularly against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
Table 1: Antimicrobial Activity of the Compound
| Microbial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 25 µg/mL |
| Candida albicans | 30 µg/mL |
These results suggest that the compound could be a candidate for developing new antimicrobial agents.
Cytotoxicity Studies
Cytotoxicity assays were conducted using human cell lines (e.g., L929 fibroblasts). The findings revealed that the compound exhibited selective cytotoxicity, with IC50 values indicating varying degrees of toxicity depending on the concentration.
Table 2: Cytotoxic Effects on L929 Cells
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 6 | 110 |
| 12 | 120 |
| 25 | 95 |
| 50 | 80 |
| 100 | 60 |
At lower concentrations, the compound appeared to enhance cell viability, while higher concentrations resulted in significant cytotoxic effects.
Structure-Activity Relationship (SAR)
The presence of the oxadiazole moiety is critical for the observed biological activities. Modifications in the side chains or the dihydropyridine structure can lead to variations in potency and selectivity. For instance, substituting different halogen groups on the phenyl ring has been shown to alter both antimicrobial efficacy and cytotoxicity.
Case Studies
In one study published in Pharmaceutical Chemistry Journal, researchers synthesized several derivatives of oxadiazoles and evaluated their antimicrobial activity. The study found that compounds with electron-withdrawing groups exhibited enhanced activity against resistant strains of bacteria compared to their electron-donating counterparts .
Another notable study focused on the neuroprotective effects of similar compounds in models of neurodegenerative diseases. The results indicated potential therapeutic benefits due to their ability to modulate neurotransmitter systems .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
